Lepadin F

CAS No.:

Cat. No.: VC1883164

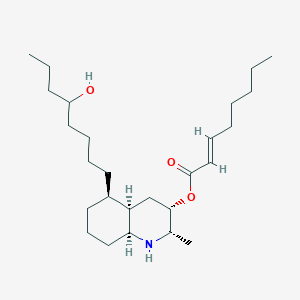

Molecular Formula: C26H47NO3

Molecular Weight: 421.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H47NO3 |

|---|---|

| Molecular Weight | 421.7 g/mol |

| IUPAC Name | [(2S,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate |

| Standard InChI | InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21+,22?,23+,24-,25-/m0/s1 |

| Standard InChI Key | QNAATLGQMSSVEO-BBLREVCQSA-N |

| Isomeric SMILES | CCCCC/C=C/C(=O)O[C@H]1C[C@@H]2[C@@H](CCC[C@@H]2N[C@H]1C)CCCCC(CCC)O |

| Canonical SMILES | CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |

Introduction

Structure and Chemical Classification

Lepadin F belongs to the type III lepadin alkaloids, a subgroup of the broader lepadin family characterized by their cis-decahydroquinoline core structure. The compound features several distinctive structural elements that differentiate it from other members of the lepadin family.

Structural Characteristics

Lepadin F is characterized by a cis-decahydroquinoline alkaloid framework with specific stereochemical features. Unlike the previously described lepadins A-C, Lepadin F contains a fully saturated 5-hydroxyoctyl side chain attached at the C-5 position and an unsaturated eight-carbon ester moiety attached to the C-3 position . A particularly notable structural feature is the opposite stereochemistry at C-5 and C-3 positions compared to lepadins A-C .

Conformational Properties

NMR and molecular modeling studies have revealed that Lepadin F adopts a distinct chair-chair conformation in which the nitrogen atom equatorially substitutes the cyclohexyl ring . This conformation contrasts with that of lepadins A-C, which adopt a chair-chair conformation where the nitrogen axially substitutes the cyclohexyl ring . This conformational difference significantly influences the compound's three-dimensional structure and potentially its biological interactions.

Isolation and Discovery

Natural Source

Lepadin F was first isolated from the marine ascidian Aplidium tabascum collected from the Great Barrier Reef . This discovery occurred alongside the identification of two other related alkaloids, lepadins G and H, representing an expansion of the known lepadin alkaloid family . The isolation of these compounds from marine organisms underscores the importance of marine ecosystems as reservoirs of novel bioactive molecules.

Chemical Synthesis

Total Synthesis via Diels-Alder Reaction

A significant milestone in Lepadin F research was achieved in 2021 with the first total synthesis of (−)-Lepadin F, reported in Chemistry–A European Journal . This synthetic approach centered on a key Diels-Alder reaction controlled by a ketolactone-type dienophile with a chiral unit .

The Diels-Alder reaction is particularly important in this synthesis because it was employed to generate the desirable all-cis-trisubstituted cyclohexene with complete regio- and stereoselectivity control . This stereochemical control is crucial for establishing the correct spatial arrangement of substituents in the final molecule.

Synthetic Strategy

The synthetic route to Lepadin F began with ethyl L-lactate as the starting material, which provided the initial chiral center for the stereocontrolled synthesis . Following the Diels-Alder cycloaddition, subsequent transformations included selective sulfonylation of the diol unit followed by SN2 cyclization under hydrogenation conditions to construct the substituted piperidine ring . This approach demonstrates how strategic use of chiral starting materials and carefully controlled reactions can achieve complex natural product synthesis with the correct stereochemistry.

Comparison with Other Lepadin Alkaloids

Structural Variations Within the Lepadin Family

Lepadins constitute a diverse family of alkaloids with variations in their stereochemistry and substitution patterns. The table below summarizes key structural differences between Lepadin F and other notable members of the lepadin family:

| Feature | Lepadin F | Lepadins A-C | Lepadins G-H |

|---|---|---|---|

| Core structure | cis-decahydroquinoline | cis-decahydroquinoline | cis-decahydroquinoline |

| Side chain at C-5 | Fully saturated 5-hydroxyoctyl | Different substitution pattern | Similar to Lepadin F |

| Ester moiety at C-3 | Unsaturated eight-carbon | Different substitution pattern | Similar to Lepadin F |

| Stereochemistry at C-5 and C-3 | Opposite to lepadins A-C | Reference configuration | Similar to Lepadin F |

| N-substitution of cyclohexyl ring | Equatorial | Axial | Equatorial |

Lepadin G is an epimer of Lepadin F at the C-2 position, demonstrating the subtle structural variations that can occur within this family of natural products .

Conformational Differences

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume